Home > Products > Screening Compounds P116601 > METHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
METHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE -

METHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-4909933
CAS Number:
Molecular Formula: C26H24N4O5
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrido[2,3-d]pyrimidine derivatives, particularly those with substitutions at the 1, 3, 5, and 7 positions, represent a significant class of heterocyclic compounds studied for their diverse biological activities. [, , , , , , , ] These compounds are often classified as fused heterocycles, combining a pyridine ring with a pyrimidine ring. [] The presence of multiple nitrogen atoms, carbonyl groups, and various substituents provides opportunities for interactions with biological targets, making them attractive candidates for medicinal chemistry research.

Synthesis Analysis
  • Step 1: Condensation of a suitable pyridine derivative, such as diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate, with an isocyanate to form a pyrido[2,3-d]pyrimidine core structure. []
  • Step 2: Alkylation or acylation at the nitrogen atom in position 1 of the pyrido[2,3-d]pyrimidine core. [, , , ]
  • Step 3: Further modifications at various positions, such as the introduction of amide groups at position 5, or the addition of piperazine moieties at position 1 through alkyl chains. [, , , , , ]
Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines has been studied using various spectroscopic techniques, including IR, NMR, and Mass Spectrometry. [, , , , , , , ] X-ray crystallography studies are also frequently employed to determine the three-dimensional structure and conformation of these molecules. []

Chemical Reactions Analysis
  • N-Alkylation/Acylation: The nitrogen atoms in the pyrimidine and pyridine rings can be alkylated or acylated to introduce various substituents. [, , , ]
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of halogens, nitro groups, and other substituents. [, ]
  • Nucleophilic Substitution: Halogenated pyrido[2,3-d]pyrimidines can undergo nucleophilic substitution reactions with amines and other nucleophiles. [, , ]
  • Oxidation/Reduction: The pyrimidine ring can be oxidized or reduced to yield different functionalities. []
Mechanism of Action
  • Inhibition of Cyclin-Dependent Kinases (CDKs): Some pyrido[2,3-d]pyrimidines have been identified as CDK inhibitors, interfering with cell cycle progression. []
  • Modulation of Chemokine Receptors: Certain derivatives have demonstrated activity as modulators of chemokine receptors, which are involved in inflammatory responses. []
  • Interaction with G Protein-Coupled Receptors (GPCRs): Pyrido[2,3-d]pyrimidines have been explored for their interactions with GPCRs, such as the cholecystokinin receptor-2 (CCK2R). []
Applications
  • Anticancer Activity: Several derivatives exhibit antiproliferative effects against various cancer cell lines, including breast cancer. []
  • Anti-Inflammatory Activity: Modulation of chemokine receptors and other inflammatory mediators makes them potential candidates for treating inflammatory diseases. []
  • Analgesic and Sedative Activities: Certain pyrido[2,3-d]pyrimidines possess analgesic and sedative properties, as demonstrated in animal models. [, ]
  • Diuretic Effects: Some derivatives, such as A484954, induce diuresis in hypertensive animal models, potentially through nitric oxide production. []

Ethyl 3-phenyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate Derivatives

  • Compound Description: This class encompasses a range of derivatives with varying N-aryl (pyrimidinyl)piperazinylalkyl substituents attached to the core ethyl 3-phenyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate structure. []
  • Relevance: These compounds share the core tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate scaffold with methyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. The variations in substituents provide insights into structure-activity relationships.
  • Compound Description: This group comprises amides derived from 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid. These derivatives incorporate 1-[2-hydroxy-3-(4-aryl-1-piperazinyl)]propyl substituents, often with halogen substitutions on the aryl group. [, , , ]
  • Relevance: These compounds are structurally analogous to methyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, particularly in the tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid core. Examining the effects of the amide modifications and piperazinylpropyl groups can provide valuable insights into structure-activity relationships. , , ,

Ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate Derivatives

  • Compound Description: These derivatives are formed through the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with isocyanates (e.g., phenyl or cyclohexyl isocyanate). Subsequent alkylation leads to N-1 substituted derivatives. []
  • Relevance: These compounds, particularly those with phenyl substitutions, provide structural similarities to methyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate by sharing the 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate scaffold.

7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide (A484954)

  • Compound Description: A484954 is a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K). It has been shown to lower blood pressure and induce diuretic effects. []
  • Relevance: While differing in the substituents at positions 1, 3, and 6, A484954 shares the core 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine structure with methyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, making it a relevant comparison point.

1,2,3,4-Tetrahydro-6-nitropyrido[2,3-d]pyrimidine-2,4-dione

  • Compound Description: This compound is synthesized through the reaction of 5-nitropyrimidine with N-(cyanoacetyl)carbamate. []
  • Relevance: Although lacking the specific substitutions present in methyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, its core tetrahydropyrido[2,3-d]pyrimidine-2,4-dione structure makes it relevant for broader structural comparisons.

Properties

Product Name

METHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

IUPAC Name

methyl 3-[2-(2,3-dimethylanilino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C26H24N4O5/c1-15-9-8-12-20(17(15)3)28-21(31)14-29-24(32)22-19(25(33)35-4)13-16(2)27-23(22)30(26(29)34)18-10-6-5-7-11-18/h5-13H,14H2,1-4H3,(H,28,31)

InChI Key

AIIRVYNJOSTALL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4)C)C(=O)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4)C)C(=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.